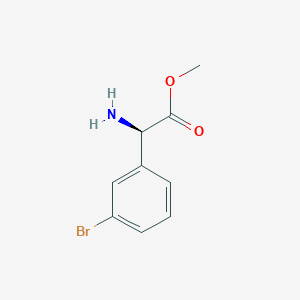

Methyl (2R)-2-amino-2-(3-bromophenyl)acetate

Description

Methyl (2R)-2-amino-2-(3-bromophenyl)acetate is an organic compound with a complex structure that includes an amino group, a bromophenyl group, and an ester functional group

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(3-bromophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYOROLJNUQQTA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213596-00-9 | |

| Record name | methyl (2R)-2-amino-2-(3-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-2-(3-bromophenyl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and glycine methyl ester.

Formation of Intermediate: The first step involves the condensation of 3-bromobenzaldehyde with glycine methyl ester under basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-(3-bromophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl (2R)-2-amino-2-(3-bromophenyl)acetate serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to modulate enzyme activity and receptor signaling makes it relevant in drug development.

Case Study: Neurological Disorders

A study evaluated the efficacy of derivatives of this compound in modulating neurotransmitter systems, demonstrating significant potential for treating conditions such as depression and anxiety disorders. The bromophenyl moiety was found to enhance binding affinity to serotonin receptors, indicating its role in therapeutic applications.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules, including natural products and polymers. Its unique structure allows for various chemical transformations.

Data Table: Synthetic Routes

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | 3-bromophenylacetic acid + Methanol | Sulfuric acid catalyst | 85 |

| Amination | Methyl ester + Ammonia | Controlled temperature | 90 |

| Nucleophilic Substitution | Sodium methoxide + Brominated derivatives | Reflux | 75 |

Biological Studies

The compound is employed in studies investigating enzyme-substrate interactions and metabolic pathways. Its interaction with specific molecular targets allows researchers to explore its biochemical effects.

Case Study: Enzyme Interaction

Research demonstrated that this compound inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for developing enzyme inhibitors.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials with specific properties. Its reactivity makes it suitable for various applications in chemical manufacturing.

Similar Compounds

| Compound Name | Key Differences |

|---|---|

| Methyl (2R)-2-amino-2-phenylacetate | Lacks bromine substitution; different reactivity |

| Methyl (2R)-2-amino-2-(4-chlorophenyl)acetate | Contains chlorine; affects chemical properties |

| Methyl (2R)-2-amino-2-(4-fluorophenyl)acetate | Contains fluorine; distinct electronic effects |

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-2-(3-bromophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2R)-2-amino-2-(4-bromophenyl)acetate

- Methyl (2R)-2-amino-2-(2-bromophenyl)acetate

- Ethyl (2R)-2-amino-2-(3-bromophenyl)acetate

Uniqueness

Methyl (2R)-2-amino-2-(3-bromophenyl)acetate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The specific stereochemistry (2R) also plays a crucial role in its biological activity and selectivity.

Biological Activity

Methyl (2R)-2-amino-2-(3-bromophenyl)acetate is a compound of growing interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a bromophenyl group attached to an amino acid backbone, which contributes to its unique reactivity and biological interactions. The specific stereochemistry at the 2-position (denoted as 2R) is crucial for its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Key aspects include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues of target enzymes or receptors, facilitating enzyme-substrate interactions.

- Hydrophobic Interactions : The bromophenyl moiety engages in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Enzyme Interaction

Research indicates that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For example, it has been studied for its potential inhibitory effects on enzymes associated with cancer cell proliferation and metabolic disorders .

Receptor Binding

The compound has shown promise in binding to various receptors, potentially influencing signaling pathways related to neuropharmacology. Its ability to interact with receptors may lead to the development of novel therapeutic agents targeting neurological disorders .

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth : A study evaluated the effects of this compound on gastric adenocarcinoma cells (MKN-45). Results indicated significant cytotoxicity at higher concentrations, suggesting potential applications in cancer therapy .

- Neuropharmacological Effects : Research exploring the compound's interaction with neurotransmitter receptors revealed its potential as a candidate for treating conditions like anxiety and depression. The specific binding affinity to serotonin receptors was highlighted as a mechanism for its anxiolytic effects .

- Toxicological Assessment : Toxicity studies have shown that while this compound exhibits some harmful effects upon ingestion (H302) and skin irritation (H315), careful dosage management may mitigate these risks in therapeutic contexts .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (2R)-2-amino-2-(4-bromophenyl)acetate | Bromine at para position | Potential neuroactive properties |

| Ethyl (2R)-2-amino-2-(3-bromophenyl)acetate | Ethyl group instead of methyl | Similar enzyme interaction but altered potency |

| Methyl (2R)-2-amino-2-(3-chlorophenyl)acetate | Chlorine instead of bromine | Different receptor binding profile |

Q & A

Q. Basic Characterization :

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and ester carbonyl signals (~δ 170 ppm) .

- IR : Confirms ester C=O stretches (~1740 cm) and NH vibrations (~3350 cm) .

Advanced Analysis : - Single-Crystal X-ray Diffraction : Resolves the (2R)-configuration and Br···S/P non-covalent interactions (3.4–3.6 Å) critical for supramolecular packing .

- Density Functional Theory (DFT) : Validates electronic properties (e.g., HOMO-LUMO gaps) and correlates with experimental NMR shifts .

How does the 3-bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions compared to other halogenated analogs?

Q. Basic Reactivity :

- The bromine atom at the meta position enhances electrophilic aromatic substitution (EAS) due to moderate electron-withdrawing effects.

- Nucleophilic Substitution : Reacts with amines or thiols under basic conditions (e.g., KCO/DMF) .

Advanced Mechanistic Insights : - Suzuki-Miyaura Coupling : The bromine enables Pd-catalyzed cross-coupling with boronic acids, but steric hindrance from the meta position reduces yields compared to para-bromo analogs .

- Stability : Decomposition under prolonged heating (>100°C) necessitates inert atmospheres (N) to prevent debromination .

What methodological strategies are recommended for resolving contradictions in crystallographic data, such as twinning or disordered structures, during refinement?

Q. Basic Crystallography :

- SHELX Suite : SHELXL refines small-molecule structures, while SHELXD/SHELXE handle phase problems in twinned crystals .

Advanced Troubleshooting : - Twinning Analysis : Use PLATON to identify twinning laws and refine data with HKLF5 format in SHELXL .

- Disorder Modeling : Apply PART and SUMP restraints for disordered bromine or ester groups .

How does the (2R)-configuration impact biological activity, and what assays are suitable for evaluating its interactions with enzyme targets?

Q. Basic Pharmacology :

- Chirality-Specific Binding : The (2R)-enantiomer may show higher affinity for aminotransferases or proteases due to spatial complementarity .

Advanced Assays : - Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (/) with recombinant enzymes .

- Molecular Dynamics (MD) : Simulates interactions with active sites (e.g., hydrogen bonding with catalytic residues) .

What are common pitfalls in scaling up the synthesis of this compound, and how can batch-to-batch variability be minimized?

Q. Basic Scale-Up :

- Solvent Selection : Replace methanol with THF or acetonitrile to improve solubility during cooling crystallization .

Advanced Process Control : - PAT Tools : In-line FTIR monitors reaction progress, while Design of Experiments (DoE) optimizes parameters (e.g., pH, stoichiometry) .

- Chiral Purity : Use immobilized lipases for kinetic resolution to maintain >98% ee across batches .

How can researchers address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

Q. Basic Validation :

- LogP Measurements : Compare experimental (HPLC) and predicted (ChemAxon) values to calibrate QSPR models .

Advanced Strategies : - Hybrid DFT-MD Simulations : Refine solvation-free energy calculations by incorporating explicit solvent molecules .

- Error Analysis : Use RMSE metrics to identify systematic biases in pKa or solubility predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.